1-Benzoyl-3-(alpha,alpha,alpha-trifluoro-ortho-tolyl)-2-thiourea
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Overview
Description
1-Benzoyl-3-(alpha,alpha,alpha-trifluoro-ortho-tolyl)-2-thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, with its unique trifluoromethyl group, exhibits interesting chemical properties that make it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoyl-3-(alpha,alpha,alpha-trifluoro-ortho-tolyl)-2-thiourea typically involves the reaction of benzoyl chloride with 3-(alpha,alpha,alpha-trifluoro-ortho-tolyl)-2-thiourea. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Benzoyl-3-(alpha,alpha,alpha-trifluoro-ortho-tolyl)-2-thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The benzoyl and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiols or amines.
Scientific Research Applications
1-Benzoyl-3-(alpha,alpha,alpha-trifluoro-ortho-tolyl)-2-thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Benzoyl-3-(alpha,alpha,alpha-trifluoro-ortho-tolyl)-2-thiourea involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The benzoyl group may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
1-Benzoyl-3-phenyl-2-thiourea: Lacks the trifluoromethyl group, which may result in different chemical properties and biological activities.
1-Benzoyl-3-(alpha,alpha,alpha-trifluoro-p-tolyl)-2-thiourea: Similar structure but with a para-substituted trifluoromethyl group, which can affect its reactivity and applications.
Uniqueness
1-Benzoyl-3-(alpha,alpha,alpha-trifluoro-ortho-tolyl)-2-thiourea is unique due to the presence of the ortho-substituted trifluoromethyl group. This structural feature can influence its chemical reactivity, stability, and interaction with biological targets, making it distinct from other thiourea derivatives.
Properties
CAS No. |
63494-72-4 |
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Molecular Formula |
C15H11F3N2OS |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C15H11F3N2OS/c16-15(17,18)11-8-4-5-9-12(11)19-14(22)20-13(21)10-6-2-1-3-7-10/h1-9H,(H2,19,20,21,22) |
InChI Key |
NROZYHTZQPNVSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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